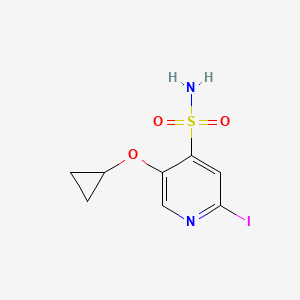
5-Cyclopropoxy-2-iodopyridine-4-sulfonamide
Description
5-Cyclopropoxy-2-iodopyridine-4-sulfonamide: is a heterocyclic compound that contains a pyridine ring substituted with a cyclopropoxy group at the 5-position, an iodine atom at the 2-position, and a sulfonamide group at the 4-position
Properties
Molecular Formula |
C8H9IN2O3S |
|---|---|
Molecular Weight |
340.14 g/mol |
IUPAC Name |
5-cyclopropyloxy-2-iodopyridine-4-sulfonamide |
InChI |
InChI=1S/C8H9IN2O3S/c9-8-3-7(15(10,12)13)6(4-11-8)14-5-1-2-5/h3-5H,1-2H2,(H2,10,12,13) |
InChI Key |
LNEHIPHWCBNSJL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CN=C(C=C2S(=O)(=O)N)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the use of iodotrimethylsilane as a catalyst for the iodination of pyridine . The cyclopropoxy group can be introduced through a nucleophilic substitution reaction, while the sulfonamide group is typically added via a reaction with sulfonyl chloride in the presence of a base .
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination and sulfonation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 5-Cyclopropoxy-2-iodopyridine-4-sulfonamide can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the iodine atom.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Chemistry: In organic synthesis, 5-Cyclopropoxy-2-iodopyridine-4-sulfonamide serves as a versatile building block for the construction of more complex molecules. Its unique functional groups allow for diverse chemical transformations.
Biology and Medicine: The sulfonamide group in this compound is known for its antibacterial properties. Therefore, derivatives of this compound may be explored for potential use as antibacterial agents . Additionally, its structural features make it a candidate for drug discovery and development.
Industry: In the material science industry, this compound can be used in the synthesis of advanced materials with specific electronic or optical properties. Its ability to undergo various chemical reactions makes it valuable for creating functionalized materials.
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-2-iodopyridine-4-sulfonamide is primarily related to its sulfonamide group. Sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthetase, which is involved in the synthesis of folic acid in bacteria . By inhibiting this enzyme, the compound can exert antibacterial effects. The iodine and cyclopropoxy groups may also contribute to the compound’s overall activity by influencing its binding affinity and specificity.
Comparison with Similar Compounds
2-Iodopyridine: A simpler analog with only an iodine substituent on the pyridine ring.
3-Iodopyridine: Another isomer with the iodine atom at the 3-position.
4-Iodopyridine: An isomer with the iodine atom at the 4-position.
Uniqueness: 5-Cyclopropoxy-2-iodopyridine-4-sulfonamide is unique due to the presence of three distinct functional groups: the cyclopropoxy, iodine, and sulfonamide groups. This combination of substituents provides a unique set of chemical properties and reactivity patterns that are not observed in simpler analogs. The presence of the sulfonamide group, in particular, adds significant biological activity, making this compound a valuable target for medicinal chemistry research.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


